(2S)-3-Carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Catalog No.
S850989
CAS No.
1354488-29-1
M.F
C19H18N2O5S
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-3-Carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxy...

CAS Number

1354488-29-1

Product Name

(2S)-3-Carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

IUPAC Name

(2S)-3-carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C19H18N2O5S

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C19H18N2O5S/c20-18(24)27-10-16(17(22)23)21-19(25)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m1/s1

InChI Key

IFPYYXWHARILPJ-MRXNPFEDSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSC(=O)N)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSC(=O)N)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CSC(=O)N)C(=O)O

(2S)-3-Carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a synthetic organic compound characterized by its unique structure that includes a carbamoyl sulfanyl group and a fluorenylmethoxycarbonylamino moiety. The molecular formula is C19H18N2O5SC_{19}H_{18}N_{2}O_{5}S with a molecular weight of approximately 378.48 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Typical of amino acids and derivatives, including:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making it reactive in acid-base chemistry.
  • Nucleophilic Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Peptide Bond Formation: The amino group can react with carboxylic acids to form peptide bonds, which is significant in the synthesis of peptides and proteins.

Research indicates that (2S)-3-Carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid exhibits various biological activities, including:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against certain bacterial strains.
  • Anticancer Activity: Some derivatives have been studied for their potential to inhibit cancer cell proliferation.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which could be leveraged in therapeutic contexts.

The synthesis of (2S)-3-Carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves several steps:

  • Formation of the Fluorenylmethoxycarbonyl Group: This is usually achieved through the reaction of fluorenylmethanol with an appropriate carbonyl reagent.
  • Introduction of the Carbamoylsulfanyl Group: This step may involve the use of thiocarbamates or related reagents to introduce the sulfanyl functionality.
  • Final Coupling Reaction: The final step often involves coupling the modified amino acid with other building blocks to achieve the desired structure.

The compound finds potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing bioactive peptides or drugs.
  • Research: Used in studies investigating enzyme mechanisms or drug interactions.
  • Agricultural Chemistry: Potentially useful as a pesticide or herbicide due to its biological activity.

Interaction studies are crucial for understanding how (2S)-3-Carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid interacts with biological systems. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent biological effects.
  • Toxicity Profiling: Understanding the safety profile of the compound in various biological systems.

Several compounds exhibit structural similarities to (2S)-3-Carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, including:

Compound NameMolecular FormulaUnique Features
(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-pyridyl)propanoic acidC23H20N2O4C_{23}H_{20}N_{2}O_{4}Contains a pyridyl group
(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(m-tolyl)propanoic acidC25H23NO4C_{25}H_{23}NO_{4}Features a toluidine derivative
(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-chlorophenyl)propanoic acidC24H20ClNO4C_{24}H_{20}ClNO_{4}Incorporates a chlorophenyl substituent

Uniqueness

The uniqueness of (2S)-3-Carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid lies primarily in its specific combination of functionalities, particularly the carbamoylsulfanyl group, which may confer distinct biological properties not present in other similar compounds. This feature could potentially enhance its therapeutic efficacy or specificity in targeting certain biological pathways.

XLogP3

2.5

Sequence

X

Dates

Last modified: 04-14-2024

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